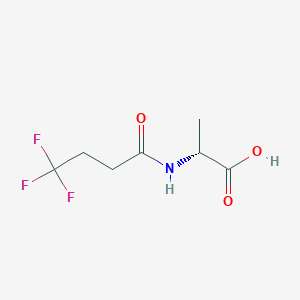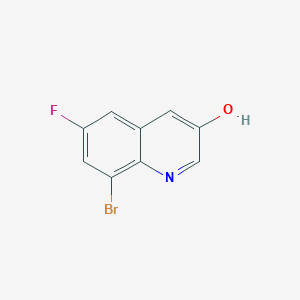
8-Bromo-6-fluoroquinolin-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Bromo-6-fluoroquinolin-3-ol is a quinoline derivative that has garnered attention due to its unique chemical properties and potential applications in various scientific fields. The compound is characterized by the presence of bromine and fluorine atoms on the quinoline ring, which can significantly influence its reactivity and biological activity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-6-fluoroquinolin-3-ol typically involves the halogenation of quinoline derivatives. One common method includes the bromination and fluorination of quinolin-3-ol. The reaction conditions often require the use of bromine and fluorine sources under controlled temperatures and solvents to ensure selective halogenation .
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes, utilizing advanced techniques to control the reaction environment. This ensures high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions: 8-Bromo-6-fluoroquinolin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions are common, where the bromine or fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids under acidic conditions.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar solvents.
Major Products: The major products formed from these reactions include various substituted quinolines, which can exhibit different biological and chemical properties .
科学的研究の応用
8-Bromo-6-fluoroquinolin-3-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a fluorescent probe.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials and dyes.
作用機序
The mechanism by which 8-Bromo-6-fluoroquinolin-3-ol exerts its effects is primarily through interaction with biological targets such as enzymes and DNA. The compound can inhibit enzyme activity by binding to the active site or interacting with DNA to prevent replication and transcription. These interactions can lead to cell death or inhibition of cell growth, making it a potential candidate for antimicrobial and anticancer therapies .
類似化合物との比較
- 6-Bromo-8-fluoroquinolin-3-ol
- 5,6,8-Trifluoroquinoline
- 7-Fluoro-4-(diethylamino-1-methylbutylamino)quinoline
Comparison: 8-Bromo-6-fluoroquinolin-3-ol is unique due to the specific positioning of the bromine and fluorine atoms, which can influence its reactivity and biological activity differently compared to other similar compounds. For instance, the presence of both bromine and fluorine can enhance its ability to interact with biological targets, potentially increasing its efficacy as an antimicrobial or anticancer agent .
特性
IUPAC Name |
8-bromo-6-fluoroquinolin-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrFNO/c10-8-3-6(11)1-5-2-7(13)4-12-9(5)8/h1-4,13H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVUUMCFITCEXHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=C(C=NC2=C(C=C1F)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
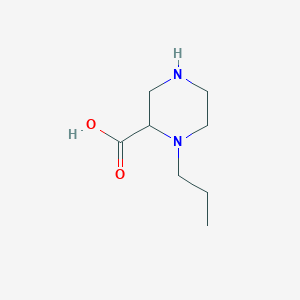
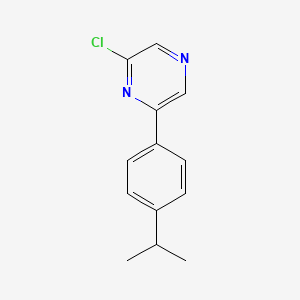
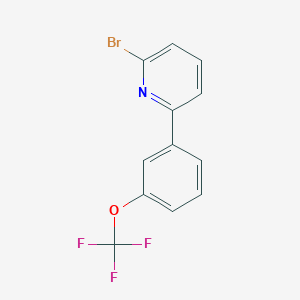
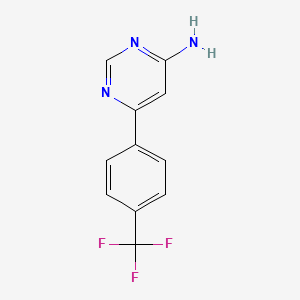
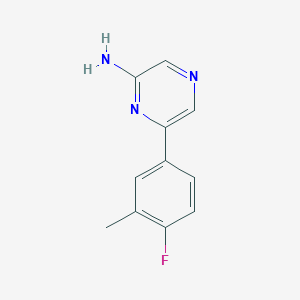
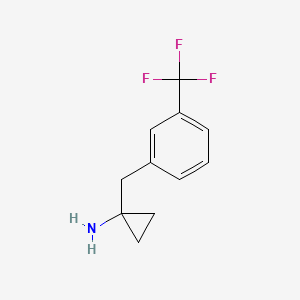
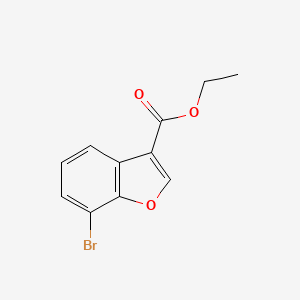
![tert-butyl N-[(1H-imidazol-4-yl)methyl]carbamate](/img/structure/B7941099.png)
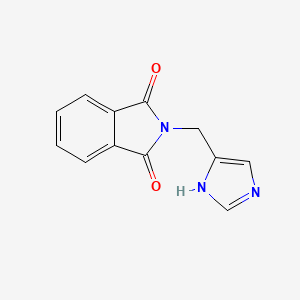
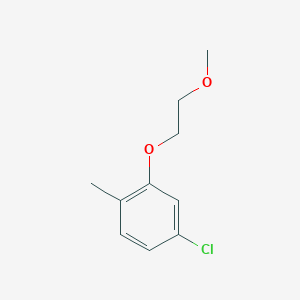
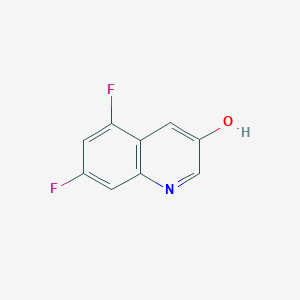
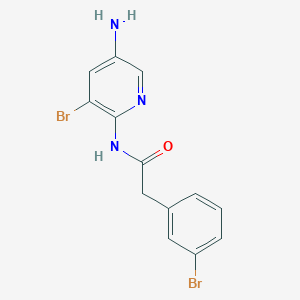
![2,4-Dichloro-5,6-dihydrobenzo[h]quinazoline](/img/structure/B7941147.png)
